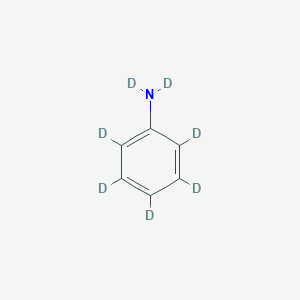
Cloruro de itrio(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium chloride (III) is a chemical compound composed of yttrium and chlorine, with the chemical formula YCl3. It is a white, crystalline solid that is insoluble in water and has a melting point of 880°C. Yttrium chloride (III) is used in a variety of applications, including as a catalyst in chemical reactions, as a fluorescent dye, and as a component of optical materials. It has also been studied for its potential use in medical applications, such as in the treatment of cancer.
Aplicaciones Científicas De Investigación
Precursor para cerámicas que contienen titanio
El cloruro de itrio(III) se utiliza como precursor para cerámicas que contienen titanio . Esto se debe a que puede reaccionar con los alcoxititanatos de potasio para formar precursores de cerámicas novedosas que contienen titanio .
Catalizador
Se utiliza como catalizador . Los catalizadores son sustancias que aumentan la velocidad de una reacción química al reducir la barrera energética entre los reactivos y los productos.
Superconductores
El cloruro de itrio(III) se utiliza en los superconductores . Los superconductores son materiales que pueden conducir electricidad con resistencia cero cuando se enfrían a una determinada temperatura.
Producción de complejos de alquil alcóxido de itrio
También se utiliza en la producción de complejos de alquil alcóxido de itrio
Mecanismo De Acción
Target of Action
Yttrium(III) chloride, also known as Yttrium chloride(III), is an inorganic compound of yttrium and chloride . It is used as a precursor to synthesize yttrium-based nanomaterials such as yttrium aluminum garnet nanopowder and organometallic yttrium complexes . These materials find application in the field of catalysis, electroluminescent devices, and superconductors . Therefore, the primary targets of Yttrium(III) chloride are these yttrium-based nanomaterials and their associated applications.
Mode of Action
Yttrium(III) chloride reacts with potassium alkoxotitanates to form precursors for titanium-containing ceramics . It is also used in the production of yttrium alkyl alkoxide complexes . The compound interacts with its targets through chemical reactions, leading to the formation of new compounds with desired properties.
Biochemical Pathways
It is known to be involved in the synthesis of yttrium-based nanomaterials and organometallic yttrium complexes , which can have various downstream effects depending on their specific applications.
Pharmacokinetics
It has been documented that most of the yttrium administered was distributed into liver, bone, and spleen . Yttrium disappeared from the blood within 1 day but was retained in the organs for a long time . These findings suggest that Yttrium(III) chloride may have low bioavailability due to its rapid clearance from the blood and long retention in the organs.
Result of Action
The molecular and cellular effects of Yttrium(III) chloride’s action largely depend on its application. For instance, when used as a precursor to synthesize yttrium-based nanomaterials, the result of its action is the formation of these nanomaterials with desired properties .
Action Environment
The action, efficacy, and stability of Yttrium(III) chloride can be influenced by various environmental factors. For example, its solubility in water and other solvents can affect its availability for reactions . Moreover, its reactivity with other substances can be influenced by factors such as temperature and pH.
Safety and Hazards
Direcciones Futuras
Yttrium is a chemically versatile rare earth element that finds use in a range of applications including lasers and superconductors. In medicine, yttrium-based materials are used in medical lasers and biomedical implants .
Relevant Papers Yttrium(III) chloride is used as a precursor to synthesize yttrium-based nanomaterials such as yttrium aluminum garnet nanopowder and organometallic yttrium complexes . Another paper discusses the modification of stability properties of yttrium(III) oxide particles .
Análisis Bioquímico
Biochemical Properties
The biological effects of Yttrium refer to the activity, behavior, and toxicity of Yttrium element or compounds in cells, tissues, organs, and organisms . Yttrium is present in low abundance in soil, water bodies, and organisms . It is not an essential element for organisms and its bioavailability is very low .
Cellular Effects
Yttrium(III) chloride has been found to have acute hepatic injury and transient increase of plasma Ca following the injection . A significant and tremendous amount of Ca was deposited in the liver (over 10-fold) and spleen (over 100-fold), while Ca concentration was only slightly increased in the lung and kidney (less than 1.5-fold) . These results indicate that liver and spleen are primary target organs of intravenous-injected Yttrium(III) chloride .
Molecular Mechanism
Yttrium(III) chloride is taken up by phagocytic cells in the liver and spleen . Electron microscopic analyzes revealed that the colloidal yttrium-containing material was taken up by phagocytic cells in the liver and spleen .
Temporal Effects in Laboratory Settings
The elimination half-time of liver Y was 144 days at a dose of 1 mg Y/rat . Yttrium disappeared from the blood within 1 day but was retained in the organs for a long time .
Dosage Effects in Animal Models
The acute toxicity of Yttrium ion (Y3+), the deposition, retention, metabolism, and clearance have been documented in the previous reports . Hirano et al. studied time-course and dose-related changes in tissue distribution, subcellular localization, clearance, and acute toxicity of intravenous-injected Yttrium(III) chloride in rats .
Metabolic Pathways
Changes in Ca concentrations in liver, spleen, and lungs were in accordance with those of Yttrium(III) chloride . Two mechanisms of REE metabolism in the case of intravenous administration are suggested: (1) The REEs may be transported partly contained in serum protein and partly incorporated into phagocytes, and taken mostly into the reticuloendothelial system by the phagocytic mechanism and deposited there. (2) The major route of excretion of REEs may be biliary excretion and the REEs might be excreted gradually into feces .
Transport and Distribution
Yttrium(III) chloride is transported and distributed within cells and tissues . It is taken up by phagocytic cells in the liver and spleen .
Subcellular Localization
The subcellular localization of Yttrium(III) chloride is within the phagocytic cells in the liver and spleen . Electron microscopic analyzes revealed that the colloidal yttrium-containing material was taken up by phagocytic cells in the liver and spleen .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Yttrium chloride(III) can be achieved through a reaction between Yttrium oxide and Hydrogen chloride gas.", "Starting Materials": [ "Yttrium oxide (Y2O3)", "Hydrogen chloride gas (HCl)" ], "Reaction": [ "Y2O3 + 6HCl → 2YCl3 + 3H2O", "In a reaction vessel, Yttrium oxide is added to Hydrogen chloride gas.", "The mixture is heated to a temperature of around 800°C.", "The reaction takes place and Yttrium chloride(III) is formed along with water vapor.", "The mixture is allowed to cool and the Yttrium chloride(III) is collected." ] } | |
| 10361-92-9 | |
Fórmula molecular |
Cl3Y |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
trichloroyttrium |
InChI |
InChI=1S/3ClH.Y/h3*1H;/q;;;+3/p-3 |
Clave InChI |
PCMOZDDGXKIOLL-UHFFFAOYSA-K |
SMILES |
[Cl-].[Cl-].[Cl-].[Y+3] |
SMILES canónico |
Cl[Y](Cl)Cl |
| 10361-92-9 | |
Descripción física |
WetSolid |
Números CAS relacionados |
10025-94-2 (hexahydrate) |
Sinónimos |
YCl3 yttrium chloride yttrium chloride hexahydrate yttrium chloride, (88)Y-labeled yttrium chloride, (90)Y-labeled yttrium chloride, (91)Y-labeled |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)



![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)









